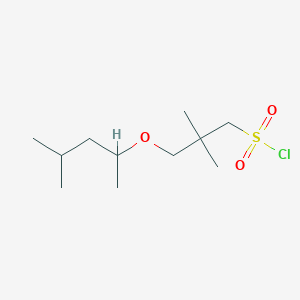
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride functional group, which is highly reactive and commonly used in organic synthesis. This particular compound is notable for its complex structure, which includes multiple alkyl groups and an ether linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2,2-Dimethyl-3-hydroxypropane-1-sulfonyl chloride with 4-methylpentan-2-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the ether linkage. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: In the preparation of sulfonated polymers and resins, which are used in ion exchange and catalysis.
Biochemistry: As a tool for the modification of proteins and peptides, particularly in the study of enzyme mechanisms and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form stable sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. In biological systems, sulfonyl chlorides can modify amino acid residues in proteins, leading to changes in protein function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness
2,2-Dimethyl-3-((4-methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its complex structure, which includes multiple alkyl groups and an ether linkage. This complexity allows for a diverse range of chemical reactions and applications, making it a versatile reagent in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H23ClO3S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(4-methylpentan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-9(2)6-10(3)15-7-11(4,5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
XJTQYTNSBFDPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OCC(C)(C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


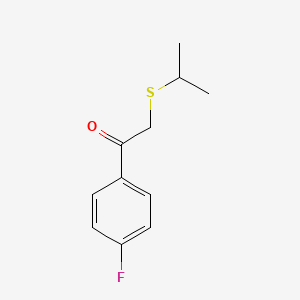
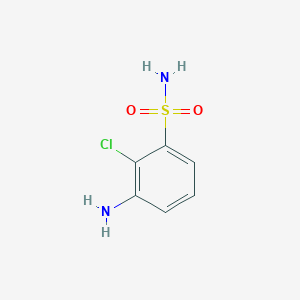


![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
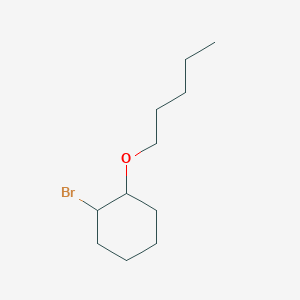
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
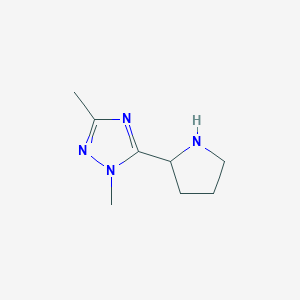
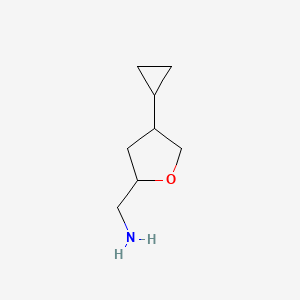
![Tert-butyl3-[2-(ethylamino)-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]pyrrolidine-1-carboxylate](/img/structure/B13635403.png)




